

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethoxypyridine

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Compound of Interest

Compound Name: 2,6-Dimethoxypyridine

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Introduction

2,6-Dimethoxypyridine is a heterocyclic organic compound that serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries.^{[1][2]} Its utility stems from the presence of two electron-donating methoxy groups on the pyridine ring, which influence its reactivity and make it a versatile reagent.^[1] This guide provides a comprehensive overview of the core physical properties of **2,6-dimethoxypyridine**, detailed experimental protocols for their determination, and a summary of its spectral characteristics for identification and quality assessment.

Physicochemical Properties

The physical characteristics of **2,6-dimethoxypyridine** are essential for its handling, reaction setup, and purification. It typically appears as a clear, colorless to light yellow liquid.^[3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of **2,6-Dimethoxypyridine**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₉ NO ₂	[4]
Molecular Weight	139.15 g/mol	[4][5]
Boiling Point	178-180 °C (lit.)	[3]
Density	1.053 g/mL at 25 °C (lit.)	[3]
Refractive Index (n _{20/D})	1.503 (lit.)	
Solubility	Sparingly soluble in water, soluble in organic solvents.	[2]

Spectral Data for Structural Elucidation

Spectroscopic analysis is fundamental for the confirmation of the structure and purity of **2,6-dimethoxypyridine**. The following sections detail the expected spectral data from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR Spectroscopy

The proton NMR spectrum of **2,6-dimethoxypyridine** is characterized by three distinct signals corresponding to the aromatic protons and the methoxy groups.

Table 2: ¹H NMR Spectral Data of **2,6-Dimethoxypyridine**

Chemical Shift (δ, ppm)	Protons	Multiplicity	Coupling Constant (J, Hz)
7.42	C4-H	Triplet (t)	8.3
6.25	C3-H, C5-H	Doublet (d)	8.3
3.91	-OCH ₃	Singlet (s)	N/A

Data sourced from BenchChem[1]

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. The symmetry of **2,6-dimethoxypyridine** results in four distinct signals.

Table 3: ^{13}C NMR Spectral Data of **2,6-Dimethoxypyridine**

Chemical Shift (δ , ppm)	Carbon Atom(s)
164.2	C2, C6
139.3	C4
99.6	C3, C5
53.3	-OCH ₃

Data sourced from BenchChem[1]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **2,6-dimethoxypyridine** shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation.

Table 4: Key Fragments in the Mass Spectrum of **2,6-Dimethoxypyridine**

m/z	Proposed Fragment Ion	Loss from Precursor
139	$[\text{C}_7\text{H}_9\text{NO}_2]^+$ (Molecular Ion)	N/A
124	$[\text{M} - \text{CH}_3]^+$	$\bullet\text{CH}_3$
96	$[\text{M} - \text{CH}_3 - \text{CO}]^+$	$\bullet\text{CH}_3, \text{CO}$

Data sourced from BenchChem[1]

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical properties of liquid organic compounds like **2,6-dimethoxypyridine**.

Determination of Boiling Point

The boiling point can be accurately determined using a distillation apparatus.

- Apparatus: Round-bottom flask, distillation head with a thermometer adapter, condenser, receiving flask, heating mantle, and boiling chips.
- Procedure:
 - Place a small volume of **2,6-dimethoxypyridine** and a few boiling chips into the round-bottom flask.
 - Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
 - Begin heating the flask gently with the heating mantle.
 - Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Density

The density of a liquid can be determined using a pycnometer or a calibrated micropipette.

- Apparatus: Pycnometer (specific gravity bottle) or a calibrated micropipette, and an analytical balance.
- Procedure (using a pycnometer):
 - Weigh the clean, dry pycnometer.
 - Fill the pycnometer with **2,6-dimethoxypyridine**, ensuring no air bubbles are present.
 - Place the stopper and wipe any excess liquid from the outside.
 - Weigh the filled pycnometer.

- The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is measured using a refractometer.

- Apparatus: Abbe refractometer.
- Procedure:
 - Calibrate the refractometer with a standard of known refractive index (e.g., distilled water).
 - Place a few drops of **2,6-dimethoxypyridine** onto the prism of the refractometer.
 - Close the prism and allow the temperature to equilibrate to 20 °C.
 - Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
 - Read the refractive index from the scale.

Synthesis of 2,6-Dimethoxypyridine

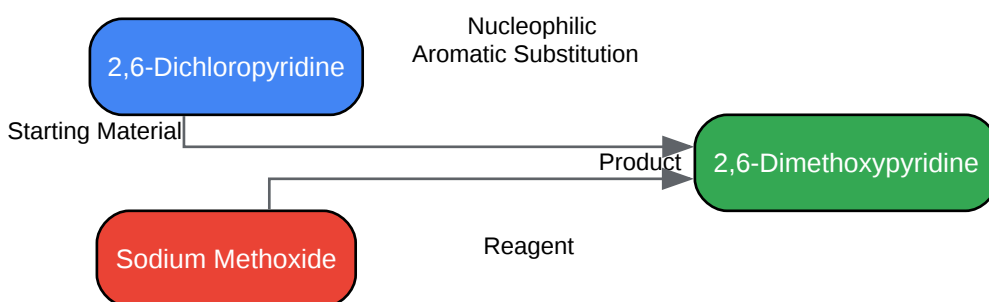
A common method for the synthesis of **2,6-dimethoxypyridine** is the nucleophilic substitution of 2,6-dichloropyridine with sodium methoxide.^[3]

- Reactants: 2,6-Dichloropyridine, sodium hydroxide, methanol.
- Procedure:
 - In a three-necked flask, combine 2,6-dichloropyridine, solid sodium hydroxide, and methanol.^[3]
 - Heat the mixture to reflux and maintain for several hours.^[3]
 - After the reaction is complete, stop heating and evaporate the majority of the methanol under reduced pressure.^[3]

- Cool the reaction mixture and add water.[3]
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[3]
- Dry the combined organic phases over an anhydrous drying agent (e.g., sodium sulfate). [3]
- Remove the solvent by rotary evaporation to obtain the crude product.[3]
- Purify the crude product by vacuum distillation to yield pure **2,6-dimethoxypyridine**. [3]

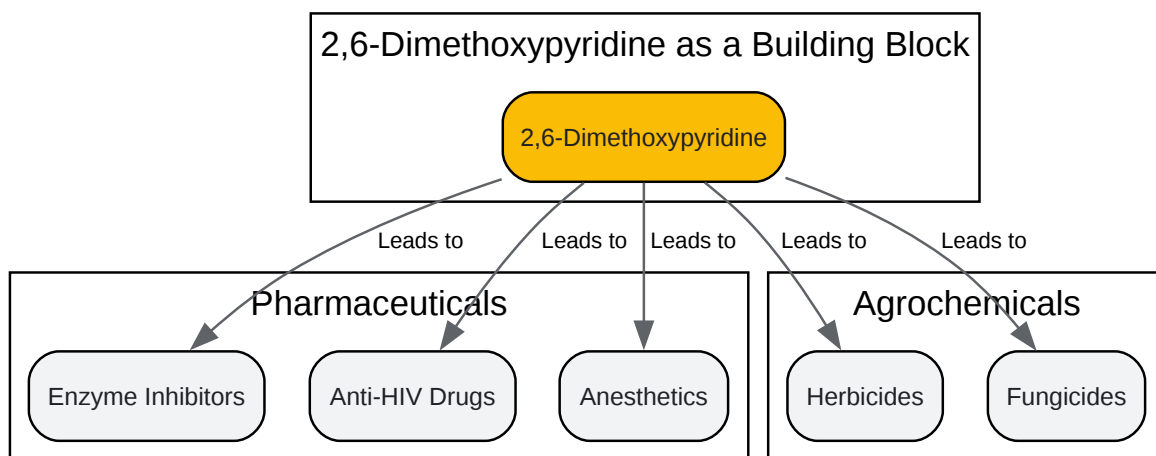
Visualizations

The following diagrams illustrate the synthesis of **2,6-dimethoxypyridine** and its role as a versatile chemical intermediate.



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Caption: Synthesis of **2,6-Dimethoxypyridine**.



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Caption: Role as a Chemical Intermediate.

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